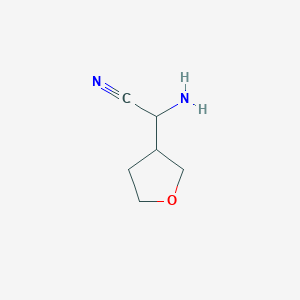

2-Amino-2-(oxolan-3-yl)acetonitrile

Description

2-Amino-2-(oxolan-3-yl)acetonitrile is a nitrile-containing compound featuring a tetrahydrofuran (oxolane) ring substituted at the 3-position. Its molecular formula is C₆H₁₀N₂O, with a molecular weight of 138.16 g/mol (calculated from the formula). The compound is characterized by an amino (-NH₂) group and a nitrile (-CN) group attached to the same carbon atom, which is further bonded to the oxolane ring. It is commercially available in research quantities (1g/5g) with a purity of 95% .

Properties

IUPAC Name |

2-amino-2-(oxolan-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c7-3-6(8)5-1-2-9-4-5/h5-6H,1-2,4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMPXLKUDDODKEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxolan-3-yl)acetonitrile typically involves the reaction of oxirane with cyanamide under controlled conditions . The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by cyanamide . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with continuous monitoring and control of reaction parameters to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxolan-3-yl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Oxo derivatives of this compound.

Reduction: Amino derivatives with the nitrile group reduced to an amine.

Substitution: Substituted products with various functional groups replacing the amino group.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

2-Amino-2-(oxolan-3-yl)acetonitrile serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of complex organic molecules. The compound's reactivity can be attributed to its amino and nitrile functional groups, which enable nucleophilic substitutions and other transformations.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Nucleophilic Substitution | Reaction with electrophiles to form substituted products | Various substituted acetonitriles |

| Reduction | Conversion of the nitrile group to an amine | Amino derivatives |

| Oxidation | Formation of oxo derivatives | Oxo-acetonitriles |

Biological Applications

Potential Biological Activities

Research has indicated that this compound may exhibit various biological activities. Its interactions with biomolecules have been explored for potential therapeutic uses.

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound possess antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. This suggests a potential role in developing new antimicrobial agents.

- Antitumor Activity : Case studies indicate that derivatives of this compound may show significant anticancer activity against different cell lines, such as HCT-116 and MCF-7. The structural similarity to known anticancer agents highlights its potential in oncology.

Table 2: Biological Activities of Related Compounds

| Compound Name | Activity Type | Notable Effects |

|---|---|---|

| 2-Amino-2-(oxan-4-yl)acetonitrile | Antimicrobial | Effective against E. coli and S. aureus |

| Quinoxaline Derivatives | Anticancer | IC50 values in low micromolar range against cancer cell lines |

| Thiazole Derivatives | Antifungal | Broad spectrum antifungal activity |

Medicinal Chemistry

Therapeutic Potential

The compound is being investigated for its potential therapeutic properties, particularly in drug development. Its ability to interact with specific molecular targets makes it a candidate for further research in pharmacology.

- Enzyme Inhibition : this compound may inhibit certain enzymes involved in metabolic pathways, which could lead to applications in treating metabolic disorders.

- Receptor Binding : The compound's structural features suggest it could act as a ligand for various receptors, influencing cellular signaling pathways critical for many physiological processes.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that certain derivatives showed significant anticancer activity against various cell lines. For example, quinoxaline derivatives demonstrated IC50 values in the low micromolar range against HCT-116 and MCF-7 cell lines, indicating strong potential for further development as anticancer agents .

- Antioxidant Activity : Research indicates that compounds with structural similarities exhibit antioxidant properties through free radical scavenging mechanisms, suggesting that this compound may also possess such activity .

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxolan-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties . These interactions can influence biological processes and pathways, making it a valuable tool in research and development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

The following compounds share the core scaffold of a cyclic ether (oxolane or tetrahydrofuran) substituted with functional groups:

Key Observations :

- Functional Group Diversity: The ethyl ester derivative (Ethyl 2-amino-2-(oxolan-3-yl)acetate) introduces a carboxylate ester, which may enhance stability in protic solvents compared to the nitrile group .

Structural Insights :

- Chlorine Position : The position of chlorine substituents on the benzyl group (2,4- vs. 2,6-) marginally improves binding affinity, as seen in the lower IC₅₀ and shorter hydrogen-bond distances .

- Amino-Nitrile Core: The amino-acetonitrile motif in these inhibitors facilitates hydrogen bonding with collagenase residues, suggesting that this compound could similarly interact with enzyme active sites if modified with appropriate substituents.

Molecular Properties

- Hydrogen Bonding: The amino group in this compound can act as both a donor and acceptor, enhancing solubility in polar solvents.

- Nitrile Reactivity : The -CN group may participate in cycloaddition reactions or serve as a precursor to amines via reduction.

Comparison with Other Cyclic Ether Derivatives

- Oxolane vs. Tetrahydrothiophene : Replacing the oxygen in oxolane with sulfur (as in 2-(thiolan-2-yl)ethan-1-amine hydrochloride) increases molecular polarizability but may reduce metabolic stability .

Biological Activity

2-Amino-2-(oxolan-3-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxolane ring, which contributes to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may function through the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound. Below is a summary table of its reported activities:

Case Studies

Several case studies have explored the biological effects of this compound:

-

Antimicrobial Activity :

- A study demonstrated that this compound exhibited significant antimicrobial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be low, indicating potent activity.

-

Cytotoxic Effects on Cancer Cells :

- In vitro experiments showed that the compound induced apoptosis in human cancer cell lines, such as HeLa and MCF-7. Flow cytometry analysis revealed increased levels of caspase activation, suggesting a mechanism involving programmed cell death.

-

Neuroprotective Effects :

- Research indicated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This was assessed using an oxidative stress model where the compound reduced cell death significantly compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.